4-BROMO-N-BUTYLANILINE

Description

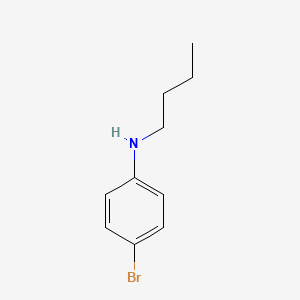

4-Bromo-N-butylAniline (chemical formula: C₁₀H₁₄BrN) is a brominated aromatic amine featuring a butyl group attached to the nitrogen atom of an aniline derivative. Brominated anilines are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The bromine atom at the para position enhances electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions, while the N-butyl group contributes to lipophilicity and solubility in organic solvents .

Properties

IUPAC Name |

4-bromo-N-butylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBXOTHNHPCEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467272 | |

| Record name | Benzenamine, 4-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81100-29-0 | |

| Record name | Benzenamine, 4-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-BUTYLANILINE typically involves the bromination of N-butylaniline. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually performed at room temperature, and the bromine is added dropwise to the N-butylaniline solution to ensure controlled bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems for the addition of bromine and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-BUTYLANILINE undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-butylaniline if the bromine is replaced by a hydrogen atom.

Oxidation: Products include nitro compounds or quinones.

Reduction: Products include amines or other reduced derivatives.

Scientific Research Applications

4-BROMO-N-BUTYLANILINE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its role in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-N-BUTYLANILINE depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom and the butyl group influence its reactivity and interaction with other molecules. In biological systems, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Alkyl Chain Impact : Longer alkyl chains (e.g., butyl vs. methyl) reduce crystallinity and enhance solubility in organic media, critical for drug delivery systems .

Electronic Effects : Bromine’s electron-withdrawing nature directs electrophilic substitution to the meta position, whereas alkyl groups donate electrons, moderating reactivity .

Schiff Base Applications: Non-planar geometries in Schiff base derivatives (e.g., 60° dihedral angles) suggest utility in coordination chemistry and catalysis .

Environmental Considerations : Brominated anilines, like flame retardant analogues, raise concerns about bioaccumulation, necessitating greener synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.